3-Ethylbenzo[d]isoxazol-5-amine
Description
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-ethyl-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C9H10N2O/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2,10H2,1H3 |
InChI Key |
VJHWHYFVSGEVTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylbenzo[d]isoxazol-5-amine typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. For example, one method involves the use of sodium hydride in tetrahydrofuran and acetonitrile, followed by methyl acetate under reflux conditions . The product is then purified through extraction and drying processes.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylbenzo[d]isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Pharmaceutical Research
Inhibition of Bromodomain Proteins
One of the most significant applications of 3-ethylbenzo[d]isoxazol-5-amine is its role as a bromodomain inhibitor, particularly targeting BRD4, a protein implicated in cancer. Studies have demonstrated that compounds based on the 3-ethylbenzo[d]isoxazole scaffold exhibit potent binding activities to BRD4, suggesting their potential as therapeutic agents for treating acute myeloid leukemia (AML) and other malignancies. The structure-activity relationships (SARs) of these compounds indicate that modifications can enhance selectivity and efficacy against specific tumor types .
Case Study: BRD4 Inhibitors
A research study designed and synthesized a series of new compounds derived from 3-ethylbenzo[d]isoxazole, assessing their biological functions through various assays including thermal shift assays and cell viability tests. The results indicated promising in vitro and in vivo efficacy against prostate cancer, establishing a foundation for further development of these inhibitors .
| Compound | Activity | Target |
|---|---|---|
| Compound 1 | Potent BRD4 inhibitor | AML |
| Compound 2 | Selective binding to BRD4 | Prostate cancer |
Biological Studies
Epigenetic Regulation
The compound has been identified as an acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains. This property is crucial for understanding the epigenetic regulation mechanisms involved in gene transcription. The ability of this compound to mimic acetylated lysines allows it to interfere with bromodomain interactions, potentially leading to antiproliferative effects in cancer cells .
Mechanism of Action
The interaction mechanism involves the compound binding to the bromodomain's acetyl-lysine pocket, effectively mimicking the natural substrate and inhibiting the protein's function. This has implications not only for cancer treatment but also for inflammatory diseases where bromodomain-containing proteins play a role.
Synthetic Chemistry
Building Block for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecular structures. Its derivatives are utilized in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The synthesis of these derivatives often involves modifying the isoxazole ring to enhance potency and selectivity against specific biological targets .
Recent Advances in Synthesis
Recent methodologies have focused on environmentally friendly approaches to synthesize isoxazole derivatives, including this compound. These methods emphasize the importance of sustainable practices in chemical synthesis while maintaining high yields and purity .
Mechanism of Action
The mechanism of action of 3-Ethylbenzo[d]isoxazol-5-amine involves its interaction with molecular targets such as BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene transcription by binding to acetylated lysine residues on histone tails . By inhibiting BRD4, this compound can disrupt the transcription of oncogenes like c-Myc and CDK6, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzoisoxazole Core
The ethyl group at position 3 is pivotal for BRD4 binding. Comparisons with 3-methylbenzo[d]isoxazol-5-amine (compound 12 ) reveal:
- Binding Affinity : The 3-ethyl derivative exhibits superior docking scores (−7.2 vs. −6.6) and higher thermal shift values (ΔTm = 6.5–8.0°C vs. lower values for methyl) due to better occupancy of the hydrophobic sub-pocket .
- Biological Activity : Derivatives like 11h (3-ethyl, 2’-OCH3 substitution) show potent anti-proliferative activity against MV4-11 cells (IC50 = 0.78 µM), outperforming methyl analogs .
N-Benzyl-3,6-Dimethylbenzo[d]isoxazol-5-amine
This derivative targets TRIM24, another bromodomain protein, highlighting how substituent variations shift selectivity:
- Structural Differences : A benzyl group on the amine and methyl groups at positions 3 and 6 alter the pharmacophore, redirecting activity toward TRIM24 over BRD4 .
- Therapeutic Potential: Demonstrated anti-cancer activity in TRIM24-dependent cancers, though direct BRD4 inhibition is weaker compared to 3-ethyl derivatives .
Aryl-Substituted Isoxazol-5-amines
Compounds like 3-(4-bromophenyl)isoxazol-5-amine and 3-(3-chlorophenyl)isoxazol-5-amine () exhibit distinct applications:
- Synthetic Utility : Used in enantioselective synthesis of heterotriarylmethanes, leveraging aryl groups for chiral induction .
- Biological Relevance : Less emphasis on BRD4 inhibition; instead, these derivatives serve as intermediates for photophysical or antibacterial agents .
Sulfonamide-Functionalized Derivatives
Adding sulfonamide groups to the 5-amine position (e.g., 11a–11zw ) enhances BRD4 binding:
- SAR Trends : Lipophilic substituents (e.g., 2’-OCH3, 2’-OCF3) improve ΔTm values (up to 8.0°C). Alkyl chains (C3–C4) also enhance activity compared to shorter chains .
- Crystal Structures : Compounds 11h and 11r form water-mediated hydrogen bonds with BRD4’s ZA loop, while the ethyl group extends into the WPF shelf region, improving shape complementarity .
Table 1. Key Comparative Data
Broader Structural Modifications
- Metal Coordination Complexes : Derivatives like 8-(4-chlorophenyl)-3-isobutylimidazo-benzoisoxazol-5-amine form Zn(II) complexes with antibacterial activity (MIC = 4–16 µg/mL against S. aureus), showcasing versatility beyond epigenetic targets .
- Nitro/Iodo Derivatives : Compounds such as 5-iodobenzo[d]isoxazol-3-amine (CAS: 1260812-04-1) and 3-(4-nitrophenyl)-4-(phenylsulfonyl)isoxazol-5-amine emphasize halogenation for tuning electronic properties and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
